molecular formula C16H12BrN3O2S B11370101 N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-3-methoxybenzamide

N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-3-methoxybenzamide

Cat. No.: B11370101
M. Wt: 390.3 g/mol
InChI Key: XMKOZBGJADGKBX-UHFFFAOYSA-N
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Description

N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-3-methoxybenzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-3-methoxybenzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through electrophilic aromatic substitution reactions using bromine or brominating agents.

    Attachment of the Methoxybenzamide Moiety: The methoxybenzamide group can be attached through amide bond formation reactions, typically involving the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced amides, alcohols.

    Substitution: Substituted thiadiazole derivatives with various functional groups.

Scientific Research Applications

N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-3-methoxybenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Disrupting Cellular Functions: Affecting cellular functions such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-3-methoxybenzamide can be compared with other similar compounds, such as:

    N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Similar structure but with a thiazole ring and chloroacetamide group.

    4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Contains a pyrazoline ring and benzenesulfonamide group.

    N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives: Variations in the substituents on the thiazole ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H12BrN3O2S

Molecular Weight

390.3 g/mol

IUPAC Name

N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-3-methoxybenzamide

InChI

InChI=1S/C16H12BrN3O2S/c1-22-13-4-2-3-11(9-13)15(21)19-16-18-14(20-23-16)10-5-7-12(17)8-6-10/h2-9H,1H3,(H,18,19,20,21)

InChI Key

XMKOZBGJADGKBX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NC(=NS2)C3=CC=C(C=C3)Br

Origin of Product

United States

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